molecular formula C28H54N2O4 B14446704 Didodecyl vinylenedicarbamate CAS No. 73622-95-4

Didodecyl vinylenedicarbamate

Cat. No.: B14446704
CAS No.: 73622-95-4
M. Wt: 482.7 g/mol
InChI Key: QCWNNMTYLOAEEC-WCWDXBQESA-N
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Description

Didodecyl vinylenedicarbamate is a chemical compound with the molecular formula C33H59NO4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of didodecyl vinylenedicarbamate typically involves the reaction of dodecylamine with vinylenedicarbamic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is typically conducted at elevated temperatures to facilitate the formation of the carbamate linkage.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Didodecyl vinylenedicarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Didodecyl vinylenedicarbamate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in studies involving cell membrane interactions and lipid bilayer formation.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its amphiphilic nature.

    Industry: It is used in the formulation of surfactants and emulsifiers in various industrial applications.

Mechanism of Action

The mechanism of action of didodecyl vinylenedicarbamate involves its interaction with molecular targets such as cell membranes. Its amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems where it can facilitate the transport of therapeutic agents across cell membranes.

Comparison with Similar Compounds

Similar Compounds

    Didodecyl 3,3’-thiodipropionate: Known for its antioxidant properties.

    Didodecyl ditelluride: Used in nanocrystal synthesis.

    DiIC12(3): A fluorescent dye used in membrane studies.

Uniqueness

Didodecyl vinylenedicarbamate is unique due to its specific chemical structure, which imparts distinct properties such as amphiphilicity and reactivity. These properties make it versatile for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

73622-95-4

Molecular Formula

C28H54N2O4

Molecular Weight

482.7 g/mol

IUPAC Name

dodecyl N-[(E)-2-(dodecoxycarbonylamino)ethenyl]carbamate

InChI

InChI=1S/C28H54N2O4/c1-3-5-7-9-11-13-15-17-19-21-25-33-27(31)29-23-24-30-28(32)34-26-22-20-18-16-14-12-10-8-6-4-2/h23-24H,3-22,25-26H2,1-2H3,(H,29,31)(H,30,32)/b24-23+

InChI Key

QCWNNMTYLOAEEC-WCWDXBQESA-N

Isomeric SMILES

CCCCCCCCCCCCOC(=O)N/C=C/NC(=O)OCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCOC(=O)NC=CNC(=O)OCCCCCCCCCCCC

Origin of Product

United States

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